molecular formula C28H36O4 B10858139 Androstenediol-3-acetate-17-benzoate

Androstenediol-3-acetate-17-benzoate

Cat. No.: B10858139
M. Wt: 436.6 g/mol
InChI Key: JVRUDYNTKOCRNP-LATSPRILSA-N
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Description

Androstenediol-3-acetate-17-benzoate is a synthetic derivative of androstenediol, a naturally occurring androstane steroid. This compound is characterized by the presence of acetate and benzoate ester groups at the 3 and 17 positions, respectively. It is a white or off-white crystalline solid that is soluble in alcohol and ester solvents but has low solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androstenediol-3-acetate-17-benzoate typically involves the esterification of androstenediol-3-acetate with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

    Starting Material: Androstenediol-3-acetate

    Reagent: Benzoyl chloride

    Catalyst: Pyridine

    Reaction Conditions: The reaction is typically conducted at room temperature under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Androstenediol-3-acetate-17-benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of androstenediol.

    Substitution: Formation of substituted androstenediol derivatives.

Comparison with Similar Compounds

Androstenediol-3-acetate-17-benzoate is structurally related to other androstane steroids such as:

The uniqueness of this compound lies in its esterified form, which may influence its solubility, stability, and bioavailability compared to its non-esterified counterparts.

Properties

Molecular Formula

C28H36O4

Molecular Weight

436.6 g/mol

IUPAC Name

[(10R,13S)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate

InChI

InChI=1S/C28H36O4/c1-18(29)31-21-13-15-27(2)20(17-21)9-10-22-23-11-12-25(28(23,3)16-14-24(22)27)32-26(30)19-7-5-4-6-8-19/h4-9,21-25H,10-17H2,1-3H3/t21?,22?,23?,24?,25?,27-,28-/m0/s1

InChI Key

JVRUDYNTKOCRNP-LATSPRILSA-N

Isomeric SMILES

CC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4OC(=O)C5=CC=CC=C5)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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